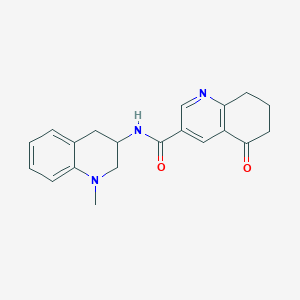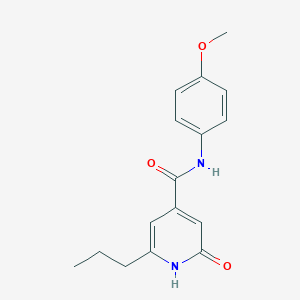
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide, also known as GW 501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the sports and fitness industry due to its purported ability to enhance endurance and performance.
Mechanism of Action
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improve energy metabolism and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 has been shown to improve glucose and lipid metabolism by increasing insulin sensitivity and reducing triglyceride and cholesterol levels. It has also been shown to reduce inflammation by decreasing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. In animal models, it has been demonstrated to improve endurance and exercise capacity by increasing the expression of genes involved in muscle fiber type switching and mitochondrial biogenesis.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 has several advantages for laboratory experiments, including its high potency and specificity for PPARδ, as well as its ability to be administered orally. However, it also has several limitations, including its potential for off-target effects and its relatively short half-life, which may limit its effectiveness in long-term studies.
Future Directions
There are several potential future directions for research on N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516, including its potential for the treatment of metabolic and cardiovascular diseases, as well as its potential for use in sports and fitness. Additional studies are needed to further elucidate its mechanism of action, as well as to determine its long-term safety and efficacy in humans. Furthermore, studies are needed to investigate its potential for use in combination with other drugs or therapies.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 involves several steps, including the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-cyanopyridine. The final product is obtained by hydrolysis and subsequent purification.
Scientific Research Applications
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide 501516 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and protect against oxidative stress. In animal models, it has been demonstrated to improve endurance and exercise capacity, as well as prevent muscle wasting and improve muscle recovery after injury.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-4-13-9-11(10-15(19)17-13)16(20)18-12-5-7-14(21-2)8-6-12/h5-10H,3-4H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGHRLQNQKEEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)N1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-oxo-6-propyl-1H-pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


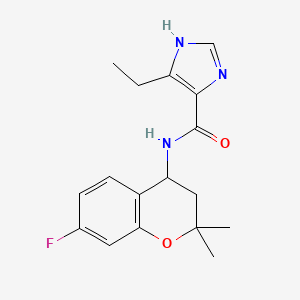
![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)
![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)
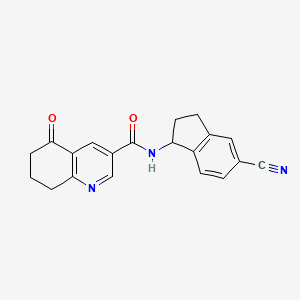
![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone](/img/structure/B7435781.png)
![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)
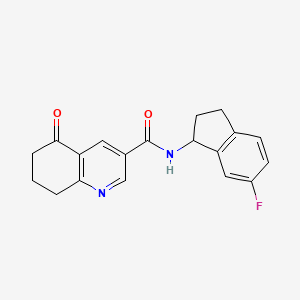
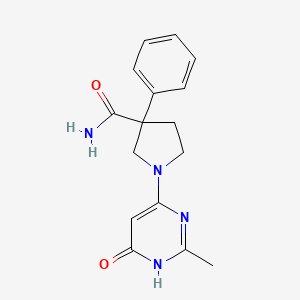
![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)
